N-(3-Acetylphenyl)-2-chloroacetamide
Description
N-(3-Acetylphenyl)-2-chloroacetamide is a chloroacetamide derivative featuring a meta-substituted acetylphenyl group. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of tyrosinase inhibitors, heterocyclic compounds, and antimicrobial agents . The compound is synthesized via chloroacetylation of 3-aminoacetophenone under mild conditions, often using chloroacetyl chloride in the presence of triethylamine and potassium iodide in dimethylformamide (DMF) . Its structural flexibility allows for further derivatization through nucleophilic substitution or condensation reactions, enabling the development of bioactive molecules .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-7(13)8-3-2-4-9(5-8)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFQTKCUEGIERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345796 | |
| Record name | N-(3-Acetylphenyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42865-69-0 | |
| Record name | N-(3-Acetylphenyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Components:
- Starting Materials:
- 3-aminoacetophenone (1 mmol)
- 2-chloroacetyl chloride (1 mmol)
- Solvents:
- Triethylamine (TEA, 3 mL)
- Dichloromethane (DCM, 10 mL)
- Reaction Monitoring: Thin Layer Chromatography (TLC)
Procedure:
- Dissolve 3-aminoacetophenone and 2-chloroacetyl chloride in triethylamine and dichloromethane.
- Stir the reaction mixture at room temperature for 30 minutes.
- Monitor the reaction progress using TLC until completion.
- Wash the resulting solid with ethanol-water to obtain crude N-(3-acetylphenyl)-2-chloroacetamide.
- Purify the crude product to achieve a yield of approximately 92% .
Product Characterization:
- Appearance: Colorless solid
- Melting Point: 186–182 °C
- Spectroscopic Data:
- 1H NMR (300 MHz, CDCl₃): δ values include:
- δ 2.61 (s, 3H, CH₃)
- δ 4.21 (s, 2H, CH₂)
- δ 7.44–8.48 (aromatic protons)
- Mass Spectrometry (ESI-MS): Calculated $$ m/z $$ = 211.64; Found $$ m/z $$ = 212.04
- 1H NMR (300 MHz, CDCl₃): δ values include:
- Elemental Analysis: Found values closely match calculated values for C₁₀H₁₀ClNO₂.
Alternative Preparative Applications
Derivative Formation:
This compound serves as a precursor for synthesizing derivatives such as N-(3-acetylphenyl)-2-(heterocyclic sulfanyl)acetamides.
Example Procedure:
- React this compound with heterocyclic thiols like benzothiazole derivatives.
- Conduct reactions under controlled conditions to yield substituted acetamides.
- Purify products by recrystallization using ethanol.
Yield and Characterization:
- Example yields range from 69% to 76% depending on substituents.
- Melting points vary between 170–247 °C , indicating structural differences.
Data Table: Reaction Conditions and Yields
| Reaction Step | Starting Materials | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Synthesis of this compound | 3-aminoacetophenone, 2-chloroacetyl chloride | TEA, DCM | Room temp | 0.5 h | 92% |
| Derivative formation with heterocyclic thiols | This compound, benzothiazole derivatives | Ethanol | Reflux | Variable | ~69–76% |
Notes on Optimization
- Reaction Time: The synthesis is efficient, requiring only half an hour at room temperature.
- Yield Maximization: Using high-purity reagents and controlling solvent ratios ensures high yields.
- Monitoring Techniques: TLC provides real-time monitoring of reaction completion.
Chemical Reactions Analysis
Types of Reactions: N-(3-Acetylphenyl)-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Pharmaceutical Applications
N-(3-Acetylphenyl)-2-chloroacetamide is primarily recognized for its applications in the pharmaceutical industry. It serves as an intermediate in the synthesis of various bioactive compounds. The compound's structure allows it to participate in diverse chemical reactions, making it a versatile building block for drug development.
- Analgesic and Antipyretic Activities : Compounds similar to this compound have been studied for their analgesic (pain-relieving) and antipyretic (fever-reducing) properties. These activities are crucial in developing new medications that can alleviate pain and reduce fever effectively.
- Antimicrobial Properties : Recent studies have highlighted the antimicrobial potential of N-(substituted phenyl)-2-chloroacetamides, including this compound. Research indicates that these compounds exhibit significant activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as some fungal pathogens like Candida albicans .
Antimicrobial Research
The compound has been extensively studied for its antimicrobial properties through quantitative structure-activity relationship (QSAR) analysis. This approach helps predict the biological activity based on the chemical structure of the compound.
- Effectiveness Against Pathogens : In antimicrobial activity tests, this compound demonstrated effectiveness against a range of pathogens. The presence of halogenated substituents on the phenyl ring enhances lipophilicity, facilitating the compound's ability to penetrate cell membranes and exert its antimicrobial effects .
- Resistance Mechanism Insights : The ongoing research into this compound also focuses on understanding how structural variations affect its efficacy against resistant strains of bacteria. This knowledge is pivotal for developing new treatments for infections caused by resistant pathogens .
Synthetic Chemistry
This compound is synthesized through chloroacetylation processes involving aryl amines, which allows for the introduction of various functional groups that can modify the compound's properties.
- Versatile Reactivity : The compound's reactivity towards nucleophiles has been documented, showcasing its potential for further derivatization. This property makes it a valuable intermediate in synthetic organic chemistry, allowing chemists to design new molecules with desired biological activities .
- Case Studies : Several case studies have illustrated successful syntheses of related compounds using this compound as a precursor. These studies highlight not only the efficiency of synthesizing complex molecules but also the importance of structural modifications in enhancing biological activity .
| Test Organism | Activity Level | Notes |
|---|---|---|
| Staphylococcus aureus | Effective | Strong activity against Gram-positive bacteria |
| Escherichia coli | Moderate | Less effective compared to Gram-positive |
| Candida albicans | Moderate | Shows antifungal properties |
Table 2: Synthesis Overview
Mechanism of Action
The mechanism of action of N-(3-Acetylphenyl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The acetyl group can also participate in hydrogen bonding and hydrophobic interactions, enhancing the binding affinity to the target.
Comparison with Similar Compounds
N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide (C₁₅H₁₁Cl₂NO₂)
- Crystal System : Triclinic (space group P1), with cell parameters a = 5.9681(3) Å, b = 9.9888(5) Å, c = 11.9936(6) Å, and angles α = 81.800(2)°, β = 77.113(2)°, γ = 81.364(2)° .
- Interactions : Exhibits intramolecular N–H···O hydrogen bonds and intermolecular C–H···O/C–H···π contacts, forming centrosymmetric dimers. The Cl···Cl distance (3.3043 Å) suggests weak halogen interactions .
- Key Difference : The benzoyl group at the ortho position introduces steric hindrance and distinct hydrogen-bonding patterns compared to the acetyl group in N-(3-acetylphenyl)-2-chloroacetamide.
N-(4-Acetylphenyl)-2-chloroacetamide
- Positional Isomerism : The acetyl group is para-substituted instead of meta, altering electronic effects and reactivity. This compound is used to synthesize thiophene carboxamide derivatives and benzothiazole-based antimicrobial agents .
- Applications : Demonstrates higher versatility in forming sulfur-containing heterocycles due to enhanced electron-withdrawing effects at the para position .
N-(9-Acridinyl)-2-chloroacetamide Derivatives
3-Chloro-N-phenyl-phthalimide
- Structure : A phthalimide core with a meta-chlorophenyl group.
- Application: Used as a monomer for polyimide synthesis, emphasizing its role in materials science rather than bioactivity .
Physicochemical Properties
Biological Activity
N-(3-Acetylphenyl)-2-chloroacetamide is a compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article explores its biological activity, synthesizing findings from various studies, and includes data tables and relevant case studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound has a molecular formula of C₁₀H₉ClNO₂ and a molecular weight of approximately 213.64 g/mol. The structure features an acetyl group attached to the phenyl ring and a chloro group, which are significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, revealing their effectiveness against various pathogens:
| Compound | Activity Against | Effectiveness |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | Gram-positive Staphylococcus aureus | Highly effective |
| N-(3-bromophenyl)-2-chloroacetamide | Methicillin-resistant S. aureus | Effective |
| This compound | Candida albicans | Moderately effective |
| This compound | Gram-negative Escherichia coli | Less effective |
These findings suggest that the biological activity of chloroacetamides is influenced by the specific substituents on the phenyl ring, which affects their lipophilicity and ability to penetrate cell membranes .
Tyrosinase Inhibition
This compound has also been studied for its potential as a tyrosinase inhibitor, an important target in cosmetic formulations for skin lightening. In vitro studies have shown that derivatives of this compound can inhibit mushroom tyrosinase with varying degrees of potency. For example, related compounds demonstrated IC50 values significantly lower than traditional inhibitors like arbutin .
Anti-inflammatory Properties
The anti-inflammatory potential of chloroacetamides has been highlighted in studies examining their interaction with thiol groups in proteins. Specifically, this compound may covalently modify cysteine residues in target proteins, leading to inhibition of pro-inflammatory signaling pathways. This mechanism underlines its potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
- Tyrosinase Inhibition : Another study reported that related compounds exhibited strong inhibitory effects on tyrosinase, with some derivatives showing IC50 values as low as 0.0020 μM, indicating a promising avenue for cosmetic applications .
- Covalent Modification Mechanism : Research into the mechanism of action revealed that compounds like this compound could selectively target thiol groups in specific enzymes, thereby modulating inflammatory responses .
Q & A
Basic Synthesis Methodologies
Q: What are the standard synthetic routes for N-(3-acetylphenyl)-2-chloroacetamide, and how can purity be optimized? A: The compound is typically synthesized via chloroacetylation of 3-aminoacetophenone. A common method involves reacting 3-aminoacetophenone with chloroacetyl chloride in glacial acetic acid, followed by neutralization with sodium acetate and recrystallization from ethanol (yield ~70–73%) . Purity is enhanced by controlling reaction temperature (room temperature), stoichiometric excess of chloroacetyl chloride (1.2–1.5 equiv), and sequential solvent extraction (e.g., ethyl acetate for parent compound isolation). Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) removes unreacted starting materials .
Advanced Synthesis Optimization
Q: How can researchers improve reaction yields when synthesizing this compound under solvent-free or catalytic conditions? A: Yield optimization may involve:
- Catalytic KI : Use in DMF to facilitate nucleophilic substitution, improving yields by 10–15% .
- Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 6 hours) and enhances regioselectivity .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) minimize side reactions like hydrolysis of chloroacetyl chloride .
Structural Confirmation Techniques
Q: Which spectroscopic and crystallographic methods are critical for validating the structure of this compound? A:
- NMR : -NMR signals at δ 2.63 ppm (acetyl CH) and δ 4.23 ppm (CHCl) confirm functional groups. -NMR peaks at 168–170 ppm (C=O) and 40–42 ppm (CHCl) are diagnostic .
- X-ray crystallography : Resolves acetyl and chloroacetamide orientation, with hydrogen bonds (N–H···O=C) stabilizing the crystal lattice . Software like SHELX and MERCURY CSD 2.0 aids in refining atomic coordinates .
Addressing Spectral Data Contradictions
Q: How should researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks or IR absorptions)? A: Contradictions often arise from:
- Polymorphism : Compare experimental data with computed spectra (DFT/B3LYP/6-311++G(d,p)) to identify conformational isomers .
- Impurities : Use HPLC-MS to detect byproducts (e.g., hydrolyzed acetamide) and adjust purification protocols .
- Solvent effects : Re-run NMR in deuterated DMSO to assess hydrogen bonding interference .
Computational Modeling Applications
Q: What computational tools are recommended for predicting reactivity or binding modes of this compound? A:
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. MESP maps identify electron-rich regions (e.g., acetyl group) for functionalization .
- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes like α-glucosidase or p38 MAP kinase) .
Biological Activity Evaluation
Q: What in vitro assays are suitable for assessing the bioactivity of this compound? A:
- Enzyme inhibition : Use fluorometric assays for α-glucosidase or cholinesterase inhibition (IC determination) .
- Antiproliferative screening : MTT assays on cancer cell lines (e.g., MCF-7) with dose-response curves (1–100 µM) .
- Neuroprotection : Measure oxidative stress markers (e.g., ROS levels) in neuronal cell cultures .
Environmental Degradation Pathways
Q: How can researchers analyze environmental degradation products of this compound? A:
- SPE-LC-MS : Solid-phase extraction (C-18 columns) followed by LC-MS/MS identifies polar degradates (e.g., oxanilic acids) .
- Hydrolysis studies : Monitor pH-dependent degradation (t at pH 7–9) using UV-Vis spectroscopy .
Crystallography and Hydrogen Bonding
Q: What role do hydrogen bonds play in the crystal packing of this compound? A: In the crystal lattice, N–H···O=C interactions (2.8–3.0 Å) between acetamide groups create chains. Weak C–H···O and π-π stacking (3.5 Å) further stabilize the structure . Software like PLATON validates packing efficiency and symmetry .
Safener Interactions in Herbicide Formulations
Q: How does this compound interact with herbicide safeners in agricultural formulations? A: Safeners (e.g., dichlormid) competitively bind to plant cytochrome P450 enzymes, reducing phytotoxicity. Co-formulation studies require HPLC to quantify residual safener and herbicide in soil .
Regioselectivity in Derivative Synthesis
Q: How can regioselectivity be controlled during derivatization (e.g., introducing heterocycles)? A:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
